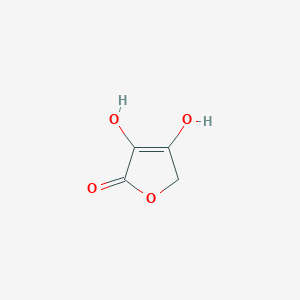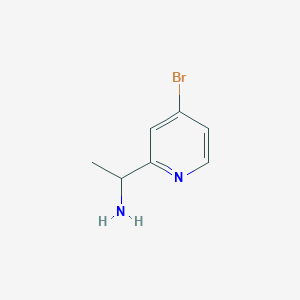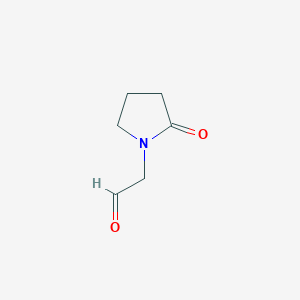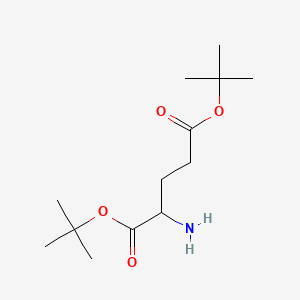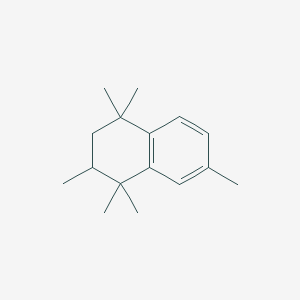
1,2,3,4-Tetrahydro-1,1,2,4,4,7-hexamethylnaphthalene
Descripción general
Descripción
1,2,3,4-Tetrahydro-1,1,2,4,4,7-hexamethylnaphthalene is an organic compound with the molecular formula C16H24. It is a derivative of naphthalene, characterized by the presence of six methyl groups and partial hydrogenation of the naphthalene ring system. This compound is known for its unique structural features and is used in various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrahydro-1,1,2,4,4,7-hexamethylnaphthalene can be synthesized through several methods. One common approach involves the hydrogenation of 1,2,3,4-tetrahydronaphthalene in the presence of a catalyst such as palladium on carbon. The reaction is typically carried out under high pressure and temperature to achieve the desired hydrogenation.
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of naphthalene derivatives. The process is optimized for large-scale production, ensuring high yield and purity of the final product. The use of continuous flow reactors and advanced catalytic systems enhances the efficiency of the industrial synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 1,2,3,4-Tetrahydro-1,1,
Propiedades
Número CAS |
2084-69-7 |
|---|---|
Fórmula molecular |
C16H24 |
Peso molecular |
216.36 g/mol |
Nombre IUPAC |
1,1,2,4,4,7-hexamethyl-2,3-dihydronaphthalene |
InChI |
InChI=1S/C16H24/c1-11-7-8-13-14(9-11)16(5,6)12(2)10-15(13,3)4/h7-9,12H,10H2,1-6H3 |
Clave InChI |
JIVANURAWUCQIG-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(C2=C(C1(C)C)C=C(C=C2)C)(C)C |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
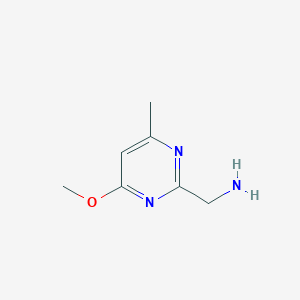
![5-Nitro-2-phenylbenzo[d][1,3]dioxole](/img/structure/B8767778.png)
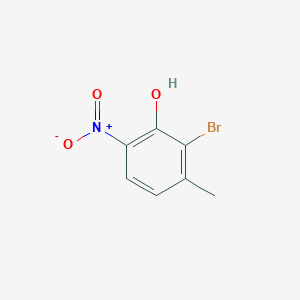

![Benzamide, 3,4-dimethoxy-N-[[3-[[(1,2,3,4-tetrahydro-7-isoquinolinyl)amino]carbonyl]phenyl]methyl]-](/img/structure/B8767799.png)
